Tricosafluoroundecyl iodide

Description

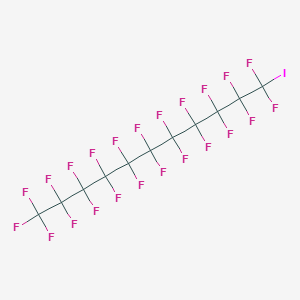

Tricosafluoroundecyl iodide is an organic compound with the molecular formula C11F23I. It is a colorless liquid that is soluble in organic solvents such as diethyl ether and n-hexane but is almost insoluble in water . This compound is known for its high fluorine content, which imparts unique chemical properties, making it valuable in various industrial applications.

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-11-iodoundecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11F23I/c12-1(13,2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32)3(16,17)5(20,21)7(24,25)9(28,29)11(33,34)35 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOCNIUPCRBERM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11F23I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880122 | |

| Record name | 1-Iodoperfluoroundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-50-6 | |

| Record name | 1-Iodoperfluoroundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricosafluoroundecyl iodide can be synthesized through the iodination of tricosafluoroundecane. The reaction typically involves the use of iodine and a suitable solvent under controlled conditions. The process requires careful handling due to the reactivity of iodine and the need to maintain specific temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves large-scale iodination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Tricosafluoroundecyl iodide undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Reduction Reactions: The compound can be reduced to tricosafluoroundecane using reducing agents like lithium aluminum hydride.

Photocatalytic Reactions: Under photocatalytic conditions, this compound can generate fluoroalkyl radicals, which can further react with alkenes to form various organofluorine compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Photocatalytic Reactions: Photocatalysts and light sources, such as blue light-emitting diodes, are employed to initiate these reactions.

Major Products Formed:

Substitution Reactions: Products include tricosafluoroundecanol or tricosafluoroundecylamine.

Reduction Reactions: The primary product is tricosafluoroundecane.

Photocatalytic Reactions: A variety of organofluorine compounds can be synthesized, depending on the specific reaction conditions and substrates used.

Scientific Research Applications

Tricosafluoroundecyl iodide has a wide range of applications in scientific research, including:

Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for biological studies.

Medicine: this compound is explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.

Mechanism of Action

The mechanism of action of tricosafluoroundecyl iodide involves its ability to undergo various chemical transformations, primarily driven by the reactivity of the iodine atom and the stability of the fluoroalkyl chain. The compound can participate in radical reactions, where the iodine atom is abstracted, leading to the formation of fluoroalkyl radicals. These radicals can then engage in further chemical reactions, such as addition to alkenes or abstraction of hydrogen atoms from other molecules .

Comparison with Similar Compounds

- Perfluorodecyl iodide

- Tricosafluoro-1-iodo-undecane

Comparison: Tricosafluoroundecyl iodide is unique due to its specific chain length and high fluorine content, which impart distinct physical and chemical properties. Compared to perfluorodecyl iodide, this compound has a longer carbon chain, resulting in different solubility and reactivity characteristics. The high fluorine content also enhances its stability and resistance to chemical degradation, making it suitable for specialized applications in various fields .

Q & A

Basic: What experimental techniques are critical for characterizing the crystalline structure of tricosafluoroundecyl iodide?

Answer:

X-ray diffraction (XRD) is essential for determining crystal lattice parameters and symmetry. For fluorinated organoiodides like this compound, single-crystal XRD is preferred to resolve complex diffraction patterns caused by heavy iodine atoms and fluorinated chains. Challenges include low crystal quality due to fluorine’s high electronegativity disrupting lattice packing. Powder XRD may suffice for preliminary analysis but lacks resolution for space group determination . Pair XRD with differential scanning calorimetry (DSC) to correlate structural phase transitions with thermal behavior, as seen in hybrid perovskite iodides .

Basic: How can researchers ensure synthetic reproducibility of this compound?

Answer:

Standardize reaction conditions using inert atmospheres (e.g., Schlenk lines) to prevent iodide oxidation, a common issue in organoiodide synthesis. Document solvent purity (e.g., anhydrous DMF or THF) and stoichiometric ratios of precursors (e.g., perfluorinated alkyl halides and iodine sources). Use nuclear magnetic resonance (NMR) to track reaction progress, focusing on <sup>19</sup>F and <sup>13</sup>C spectra to confirm fluorocarbon chain integrity. Cross-validate results with elemental analysis and mass spectrometry .

Advanced: How can computational modeling resolve contradictions in experimental data on this compound’s electronic properties?

Answer:

Density functional theory (DFT) calculations can reconcile discrepancies in bandgap measurements (e.g., UV-Vis vs. photoluminescence). For fluorinated compounds, use hybrid functionals (e.g., B3LYP) with dispersion corrections to account for van der Waals interactions in layered structures. Compare computed HOMO-LUMO gaps with experimental values, adjusting for solvent effects in spectroscopic data. If contradictions persist, validate assumptions (e.g., crystallinity vs. amorphous domains) using grazing-incidence XRD .

Advanced: What methodologies optimize the stability of this compound under ambient conditions?

Answer:

Conduct accelerated aging tests by exposing samples to controlled humidity (e.g., 85% RH) and UV light. Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) to detect hydrolysis of C-I bonds and fluorocarbon chain oxidation. Encapsulate the compound in hydrophobic matrices (e.g., polyvinylidene fluoride) to mitigate moisture ingress, a strategy adapted from perovskite solar cell stabilization . For long-term stability, pair thermogravimetric analysis (TGA) with time-resolved Raman spectroscopy to identify decomposition pathways .

Advanced: How should researchers design experiments to investigate this compound’s role in radical polymerization?

Answer:

Use electron paramagnetic resonance (EPR) spectroscopy to track iodine-centered radicals generated during initiation. Design a factorial experiment varying initiator concentration, temperature, and solvent polarity. Compare kinetic data (e.g., polymerization rates) with control systems lacking fluorinated chains. For mechanistic clarity, employ radical trapping agents (e.g., TEMPO) and analyze products via gel permeation chromatography (GPC). Reference methodologies from studies on iodides in perovskite precursor reactions .

Basic: What are the key considerations for handling this compound safely in laboratory settings?

Answer:

Use gloveboxes or fume hoods with HEPA filters to avoid inhalation of iodide vapors. Store the compound in amber vials under argon to prevent photolytic or oxidative degradation. Conduct regular waste audits to ensure proper disposal of fluorinated byproducts, adhering to protocols for halogenated waste .

Advanced: How can conflicting data on this compound’s solubility in polar solvents be resolved?

Answer:

Systematically test solubility in binary solvent mixtures (e.g., water-acetone gradients) using dynamic light scattering (DLS) to detect colloidal aggregates. Compare Hansen solubility parameters with computational predictions (e.g., COSMO-RS). If discrepancies arise, consider kinetic vs. thermodynamic solubility by varying stirring times and temperatures .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

Implement statistical process control (SPC) by tracking critical parameters (e.g., reaction temperature, cooling rates) across batches. Use multivariate analysis (e.g., PCA) to identify outliers. For fluorinated compounds, purify via sublimation under vacuum to remove low-volatility impurities, a technique validated in high-purity iodide production .

Basic: Which spectroscopic methods are most effective for quantifying iodine content in this compound?

Answer:

Inductively coupled plasma mass spectrometry (ICP-MS) provides ppm-level sensitivity for iodine quantification. Cross-check with combustion ion chromatography (CIC) to account for matrix effects from fluorine. For non-destructive analysis, use energy-dispersive X-ray spectroscopy (EDS) coupled with SEM, ensuring calibration against certified standards .

Advanced: How can researchers design a study to explore this compound’s potential in optoelectronic devices?

Answer:

Fabricate thin films via spin-coating or vapor deposition and characterize optical properties using ellipsometry and photoluminescence quantum yield (PLQY) measurements. Compare charge carrier mobilities with field-effect transistor (FET) configurations, adapting methodologies from perovskite semiconductor research . For device integration, test stability under operational conditions (e.g., continuous light exposure) using impedance spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.